molecular formula C11H13ClF3NO B1458464 5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride CAS No. 1795284-00-2

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride

Cat. No. B1458464
M. Wt: 267.67 g/mol
InChI Key: LQYPRFQOROEWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO. It has a molecular weight of 267.68 . This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H . This indicates the molecular structure and connectivity of the atoms in the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 188-190°C . It is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing fluorinated derivatives and related compounds, leveraging their unique chemical properties for potential therapeutic applications. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, for example, has led to the formation of fluorinated E1R structural derivatives, which are sigma-1 receptor modulators (Kuznecovs et al., 2020). This process underscores the compound's role in synthesizing biologically active molecules.

Biological and Medicinal Chemistry Applications

Compounds derived from 5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride have been evaluated for their biological activity. For instance, novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids synthesized via the click chemistry approach have shown significant in vitro activity against human bacterial pathogens and fungal strains, highlighting their potential as antimicrobial and antifungal agents (Jha & Atchuta Ramarao, 2017).

Organic Synthesis

The chemical serves as a precursor or intermediate in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. The synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine is one such example, indicating the compound's utility in constructing complex molecular structures (Lan Zhi-li, 2011).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-4-2-1-3-8(9)10-5-7(16)6-15-10;/h1-4,7,10,15-16H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYPRFQOROEWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=CC=CC=C2C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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